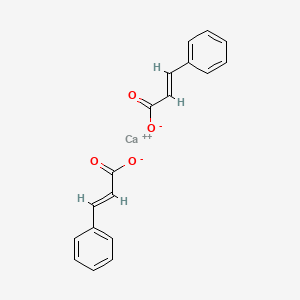

calcium bis((E)-3-phenylprop-2-enoate)

Descripción

Contextualization of Cinnamic Acid Derivatives in Organic and Inorganic Chemistry Research

Cinnamic acid (C₆H₅CH=CHCOOH) is a naturally occurring aromatic carboxylic acid found in various plants, such as cinnamon. atamanchemicals.comnih.gov It exists as cis and trans isomers, with the trans isomer being more common and stable. atamanchemicals.comthepharmajournal.com In the realm of organic chemistry, cinnamic acid and its derivatives are pivotal building blocks and intermediates. researchgate.net Their structure, featuring a phenyl group, an acrylic acid functional group, and an olefinic double bond, allows for extensive functionalization, leading to a vast array of compounds with diverse properties. atamanchemicals.comnih.gov These derivatives are crucial in the synthesis of pharmaceuticals, fragrances, and other bioactive molecules. atamanchemicals.combeilstein-journals.org

In biological chemistry, cinnamic acid is a key intermediate in the shikimate and phenylpropanoid pathways, which are responsible for the biosynthesis of numerous secondary metabolites in plants, including flavonoids, lignin, and coumarins. thepharmajournal.comresearchgate.net From an inorganic chemistry perspective, the carboxyl group of cinnamic acid is particularly important as it can coordinate with metal ions to form a wide range of metal-organic complexes. researchgate.netresearchgate.net The study of these interactions is fundamental to understanding their structure, bonding, and potential applications.

Significance of Metal Cinnamates within Coordination Chemistry and Materials Science

Metal cinnamates are coordination compounds formed between a metal cation and the cinnamate (B1238496) anion. The cinnamate ligand can coordinate to metal centers in various ways, influencing the resulting molecular architecture. This versatility makes them significant subjects in coordination chemistry. researchgate.net The coordination can result in simple monomeric complexes or extend into multi-dimensional coordination polymers, where the cinnamate ligand bridges multiple metal centers. researchgate.nettandfonline.com

The properties of these metal-organic structures make them highly relevant to materials science. Research has demonstrated their utility in several advanced applications:

Thermal Stabilizers: Certain metal cinnamates have been investigated as thermal stabilizers for polymers. For instance, a cinnamate-intercalated calcium aluminum hydrotalcite has been synthesized and shown to act as an eco-friendly and high-performance stabilizer for polyvinyl chloride (PVC). researchgate.net

Nanomaterial Precursors: Metal cinnamates can serve as metal chelate monomers for the synthesis of nanomaterials. tandfonline.comresearchgate.net Through processes like thermolysis, complexes such as nickel(II) or copper(II) cinnamates can be decomposed to form well-defined metal or metal oxide nanoparticles, which have applications in fields like tribology as lubricant additives. tandfonline.comresearchgate.net

Corrosion Inhibitors: A significant area of research has been the use of rare-earth cinnamates as corrosion inhibitors for mild steel. researchgate.netaimspress.com Compounds like lanthanum 4-hydroxycinnamate have shown high inhibition efficiency, suggesting a synergistic effect between the rare-earth cation and the cinnamate anion. researchgate.netaimspress.com This has spurred investigation into other metal cinnamates for corrosion protection in various environments. acs.org

The diverse coordination modes of the cinnamate ligand are fundamental to the structural variety and properties of these materials.

Table 1: Common Coordination Modes of the Cinnamate Ligand An interactive data table is available below

| Coordination Mode | Description | Resulting Structure | Reference |

|---|---|---|---|

| Monodentate | The carboxylate group binds to a single metal ion through one of its oxygen atoms. | Often forms discrete molecular complexes. | researchgate.net |

| Bridging (syn-anti) | The carboxylate group bridges two metal ions, with one oxygen binding to each metal in an anti-conformation. | Leads to the formation of polymeric chains. | researchgate.net |

| Chelating | Both oxygen atoms of the carboxylate group bind to the same metal ion. | Forms a stable ring structure with the metal ion. | researchgate.net |

Historical Development and Evolution of Research Trajectories for Calcium Cinnamate and Related Systems

The history of calcium cinnamate is intrinsically linked to its parent acid. Cinnamic acid was first isolated from cinnamon oil in 1780 and was first synthesized from benzaldehyde (B42025) and acetyl chloride in 1856. atamanchemicals.com Early research primarily focused on the organic reactions of the acid and its simple esters, which were important in the fragrance industry. atamanchemicals.com

The study of metal cinnamates, including calcium cinnamate, represents a more modern research trajectory. The evolution of this field has moved from the synthesis and basic characterization of simple metal salts to the rational design of complex, functional materials. While early studies may have involved the preparation of simple calcium cinnamate, contemporary research focuses on more sophisticated systems where the cinnamate ligand is part of a multi-component material. A prime example is the development of cinnamate-intercalated calcium aluminum hydrotalcites. researchgate.net This research path highlights a shift from fundamental characterization towards creating advanced materials with specific, high-value applications, such as non-toxic polymer stabilizers. researchgate.net This trend mirrors the broader evolution in materials chemistry, where simple compounds are used as building blocks for complex supramolecular assemblies and functional composites.

Identification of Current Research Gaps and Prospective Scholarly Endeavors for Calcium Cinnamate

Despite the extensive research on cinnamic acid derivatives and various metal cinnamates, dedicated studies focusing solely on the fundamental properties and applications of simple calcium cinnamate are less common compared to its rare-earth counterparts. researchgate.netaimspress.com This indicates several gaps in the current body of knowledge and points toward promising avenues for future scholarly work.

Current Research Gaps:

Fundamental Coordination Chemistry: There is a lack of comprehensive studies on the synthesis and single-crystal X-ray diffraction analysis of simple calcium cinnamate and its hydrates. Detailed structural characterization is crucial for understanding its intrinsic coordination behavior.

Comparative Performance: While rare-earth and other transition metal cinnamates have been evaluated for applications like corrosion inhibition and catalysis, the performance of calcium cinnamate in these areas remains largely unexplored. researchgate.net

Material Properties: The thermal, optical, and mechanical properties of pure calcium cinnamate have not been extensively documented.

Prospective Scholarly Endeavors:

Novel Coordination Polymers: Future research could focus on synthesizing and characterizing novel coordination polymers based on calcium cinnamate, potentially incorporating auxiliary ligands to create unique and functional framework structures.

Precursor for Nanomaterials: Analogous to how nickel and copper cinnamates are used as precursors for nanoparticles, calcium cinnamate could be investigated as a precursor for the controlled synthesis of calcium-based nanomaterials, such as calcium oxide (CaO) or calcium carbonate (CaCO₃) nanoparticles with specific morphologies. tandfonline.comresearchgate.net

Functional Materials Development: Building on existing work with mixed-metal systems, there is significant potential in developing new functional materials where calcium cinnamate is a key component. researchgate.net This includes exploring its use in biocompatible materials, as a stabilizer in green chemistry applications, or as a component in luminescent materials by doping with other ions.

Table 2: Selected Applications of Metal Cinnamates in Materials Science An interactive data table is available below

| Application Area | Metal(s) Studied | Mechanism/Function | References |

|---|---|---|---|

| Thermal Stabilizers | Calcium/Aluminum, Zinc | Intercalated into hydrotalcites to improve thermal stability of PVC. | researchgate.net |

| Nanomaterial Precursors | Nickel, Copper | Thermal decomposition of the metal-organic complex yields metal or metal oxide nanoparticles. | tandfonline.comresearchgate.net |

| Corrosion Inhibitors | Lanthanum, Cerium, Praseodymium | Forms a protective film on metal surfaces, inhibiting both anodic and cathodic processes. | researchgate.netaimspress.com |

Propiedades

Número CAS |

588-62-5 |

|---|---|

Fórmula molecular |

C18H14CaO4 |

Peso molecular |

334.4 g/mol |

Nombre IUPAC |

calcium bis((E)-3-phenylprop-2-enoate) |

InChI |

InChI=1S/2C9H8O2.Ca/c2*10-9(11)7-6-8-4-2-1-3-5-8;/h2*1-7H,(H,10,11);/q;;+2/p-2/b2*7-6+; |

Clave InChI |

FPCWKNLZGKFYTL-RWUXNGIBSA-L |

SMILES isomérico |

C1=CC=C(C=C1)/C=C/C(=O)[O-].C1=CC=C(C=C1)/C=C/C(=O)[O-].[Ca+2] |

SMILES canónico |

C1=CC=C(C=C1)C=CC(=O)[O-].C1=CC=C(C=C1)C=CC(=O)[O-].[Ca+2] |

Otros números CAS |

588-62-5 |

Origen del producto |

United States |

Synthetic Methodologies and Preparative Techniques for Calcium Cinnamate

Conventional Synthetic Routes for Calcium Cinnamate (B1238496)

Conventional methods for synthesizing calcium cinnamate often rely on established chemical reactions that are effective but may not always align with the principles of green chemistry. These techniques include precipitation, hydrothermal and solvothermal methods, and mechanochemical pathways.

Precipitation Techniques for Calcium Cinnamate Synthesis

Precipitation is a common and straightforward method for the synthesis of insoluble salts like calcium cinnamate. This technique typically involves the reaction of a soluble calcium salt with a soluble cinnamate salt in a suitable solvent, leading to the formation of a solid calcium cinnamate precipitate.

A frequently employed approach is a co-precipitation or double decomposition reaction. science.gov In this process, aqueous solutions of a calcium salt, such as calcium nitrate (B79036) or calcium chloride, and a cinnamate salt, like sodium cinnamate, are mixed. The low solubility of calcium cinnamate in water causes it to precipitate out of the solution. The resulting solid can then be isolated by filtration, washed to remove any soluble impurities, and dried.

For instance, a cinnamate-intercalated calcium aluminum hydrotalcite has been synthesized using a coprecipitation method with cinnamic acid, calcium nitrate, and aluminum nitrate as the raw materials. researchgate.netx-mol.com This process highlights the versatility of precipitation techniques in creating more complex materials incorporating calcium cinnamate. researchgate.net Similarly, the synthesis of 4-chlorophenoxyacetic acid (4-CPA) intercalated into a calcium-aluminium layered double hydroxide (B78521) (LDH) was successfully achieved via a co-precipitation method. analis.com.my

The general reaction can be represented as: Ca²⁺(aq) + 2 C₉H₇O₂⁻(aq) → Ca(C₉H₇O₂)₂(s)

Factors such as reactant concentrations, temperature, pH, and the rate of addition of reactants can influence the particle size, morphology, and purity of the final product.

Hydrothermal and Solvothermal Approaches in Calcium Cinnamate Preparation

Hydrothermal and solvothermal synthesis are methods that involve chemical reactions in aqueous or non-aqueous solvents, respectively, under conditions of high temperature and pressure in a sealed vessel, often called an autoclave. These conditions can facilitate the formation of crystalline materials that may be difficult to obtain at ambient pressure.

For calcium cinnamate, a hydrothermal or solvothermal approach could involve reacting a calcium precursor (e.g., calcium oxide or calcium hydroxide) with cinnamic acid in a suitable solvent. The elevated temperature and pressure can increase the solubility of the reactants and promote the reaction to form a well-defined crystalline product.

Research has demonstrated the synthesis of alkaline earth coordination polymers, including a calcium complex with cinnamate and 1,10-phenanthroline, under hydrothermal conditions. research-nexus.netresearchgate.net These studies show that hydrothermal methods can produce novel coordination polymers with specific structural and thermal properties. research-nexus.net The formation of various calcium silicate (B1173343) and aluminate compounds is also heavily dependent on hydrothermal synthesis conditions such as temperature, duration, and the composition of the initial mixture. ktu.edumdpi.com

While specific literature detailing the direct solvothermal synthesis of pure calcium cinnamate is not abundant, the principles are applicable. Solvothermal synthesis of calcium-deficient hydroxyapatite (B223615), for example, has been extensively studied, showing how different organic solvents and conditions can control the product's phase and morphology. mdpi.commdpi.com This suggests that by selecting appropriate solvents, the synthesis of calcium cinnamate could be tailored to achieve desired characteristics.

Mechanochemical Synthesis Pathways of Calcium Cinnamate

Mechanochemistry involves the use of mechanical energy, such as grinding, milling, or shearing, to induce chemical reactions. These reactions are typically performed in the solid state, often without the need for solvents, which aligns with green chemistry principles.

The mechanochemical synthesis of calcium cinnamate would involve the direct grinding of a solid calcium precursor, like calcium oxide or calcium hydroxide, with solid cinnamic acid. The mechanical force provides the energy needed to break chemical bonds and facilitate the formation of the new product.

While direct mechanochemical synthesis of pure calcium cinnamate is not extensively documented in readily available literature, the synthesis of related compounds using this method is well-established. For example, mechanochemistry has been used for the dimerization of benzylidene malonates using manganese and for Buchwald-Hartwig aminations, demonstrating its utility in organic synthesis. cardiff.ac.uk The preparation of hydroxyapatite/zinc oxide composites through ball milling is another example of a mechanochemical approach. mdpi.com These examples underscore the potential of mechanochemical methods for the efficient and solvent-free production of calcium cinnamate.

Green Chemistry Principles Applied to Calcium Cinnamate Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of calcium cinnamate and its derivatives can be made more environmentally friendly by adopting solvent-free methodologies and energy-efficient techniques like microwave-assisted synthesis.

Solvent-Free Synthesis Methodologies for Calcium Cinnamate

Solvent-free synthesis is a key principle of green chemistry, as it eliminates the environmental and health problems associated with volatile organic solvents. These reactions are often carried out by grinding solid reactants together, sometimes with a catalytic amount of a solid support or catalyst. chemistrydocs.com

A notable example is the Knoevenagel condensation for the synthesis of ethyl α-cyanocinnamate, a cinnamate derivative. This reaction can be carried out by grinding an aromatic aldehyde and ethyl cyanoacetate (B8463686) with calcium oxide (CaO) at room temperature. tandfonline.comtandfonline.com This method is simple, efficient, and avoids the use of toxic solvents. tandfonline.com The use of CaO is advantageous as it acts as both a base and a dehydrating agent. tandfonline.com Research has shown that this solvent-free approach can lead to high yields in a short amount of time. tandfonline.comtandfonline.com

The following table summarizes the results of the solvent-free synthesis of various ethyl α-cyanocinnamate derivatives using CaO.

| Aldehyde | Product | Time (min) | Yield (%) |

| 4-Methoxybenzaldehyde | Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate | 5 | 85 |

| Benzaldehyde (B42025) | Ethyl 2-cyano-3-phenylacrylate | 10 | 82 |

| 4-Chlorobenzaldehyde | Ethyl 2-cyano-3-(4-chlorophenyl)acrylate | 10 | 88 |

| 2-Chlorobenzaldehyde | Ethyl 2-cyano-3-(2-chlorophenyl)acrylate | 20 | 85 |

| 4-Nitrobenzaldehyde | Ethyl 2-cyano-3-(4-nitrophenyl)acrylate | 15 | 90 |

| 3-Nitrobenzaldehyde | Ethyl 2-cyano-3-(3-nitrophenyl)acrylate | 15 | 86 |

| Data sourced from research on solvent-free Knoevenagel condensation. tandfonline.com |

Microwave-Assisted Synthesis Protocols for Calcium Cinnamate Derivatives

Microwave-assisted synthesis (MAS) is another green chemistry technique that can significantly reduce reaction times, increase yields, and enhance the purity of products compared to conventional heating methods. nih.gov Microwaves directly heat the reactants, leading to rapid and uniform heating.

This methodology has been successfully applied to the synthesis of various cinnamic acid derivatives. pcbiochemres.comthepharmajournal.com For instance, the Knoevenagel condensation to produce cinnamic acids has been achieved by irradiating aryl aldehydes and malonic acid with microwaves in the presence of catalysts like polyphosphate ester (PPE) or tetrabutylammonium (B224687) bromide (TBAB) and potassium carbonate, often under solvent-free conditions. pcbiochemres.comthepharmajournal.comresearchgate.net These methods are noted for being eco-friendly and providing excellent yields. thepharmajournal.com

While there is no direct report on the microwave-assisted synthesis of calcium cinnamate itself, the successful application of MAS to its derivatives strongly suggests its feasibility. A potential pathway could involve the microwave-assisted reaction of a calcium salt with cinnamic acid in a polar solvent or even under solvent-free conditions.

Influence of Reaction Parameters on the Formation and Purity of Calcium Cinnamate

The synthesis of calcium cinnamate, while straightforward in principle, is highly dependent on the careful control of several key reaction parameters. The optimization of these factors is critical for maximizing product yield, ensuring high purity, and obtaining the desired crystalline form. The primary method for synthesizing calcium cinnamate involves a precipitation reaction, typically by combining an aqueous solution of a soluble calcium salt with a solution of a soluble cinnamate salt, or by neutralizing cinnamic acid with a calcium base. The reaction parameters—including stoichiometry, temperature, pressure, pH, and ionic strength—collectively govern the thermodynamics and kinetics of the nucleation and crystal growth processes.

Stoichiometric Control in Calcium Cinnamate Synthesis

Stoichiometric control is fundamental to the successful synthesis of calcium cinnamate, which has the chemical formula Ca(C₉H₇O₂)₂. This formula indicates that the salt is composed of one calcium ion (Ca²⁺) and two cinnamate anions (C₉H₇O₂⁻). Therefore, the synthesis requires a precise 2:1 molar ratio of cinnamate anions to calcium ions.

A common preparative method involves the reaction of a soluble calcium salt, such as calcium chloride (CaCl₂) or calcium nitrate (Ca(NO₃)₂), with a solution of sodium cinnamate (NaC₉H₇O₂). The sodium cinnamate is itself typically prepared by neutralizing cinnamic acid with a base like sodium hydroxide. google.com

Maintaining the correct stoichiometry is crucial for several reasons:

Maximizing Yield: Using the precise 2:1 molar ratio of cinnamate to calcium ensures that both reactants are consumed as completely as possible, maximizing the theoretical yield of the calcium cinnamate precipitate.

Ensuring Purity: An excess of either reactant can lead to impurities in the final product. An excess of the calcium salt will remain in the solution and can be adsorbed onto the surface of the precipitate, while an excess of sodium cinnamate can also co-precipitate or remain as a soluble impurity.

Controlling Crystal Formation: The relative concentration of reactants can influence the supersaturation of the solution, which in turn affects the rate of nucleation and crystal growth. Proper stoichiometric control helps in achieving a controlled precipitation process, leading to more uniform crystals.

A similar synthesis for aluminum cinnamate highlights the importance of molar ratios, where cinnamic acid is first reacted with sodium carbonate to form sodium cinnamate, followed by the addition of aluminum chloride in a controlled stoichiometric manner to precipitate the desired product. dergipark.org.tr This principle is directly applicable to the synthesis of calcium cinnamate.

Table 1: Stoichiometric Ratios for Calcium Cinnamate Synthesis

| Reactant 1 | Reactant 2 | Molar Ratio (Reactant 1:Reactant 2) | Product |

|---|---|---|---|

| Sodium Cinnamate (NaC₉H₇O₂) | Calcium Chloride (CaCl₂) | 2:1 | Calcium Cinnamate |

| Cinnamic Acid (C₉H₈O₂) | Calcium Hydroxide (Ca(OH)₂) | 2:1 | Calcium Cinnamate |

Temperature and Pressure Effects on Calcium Cinnamate Crystallization

Temperature is a critical parameter in the crystallization of calcium cinnamate as it directly influences both the solubility of the reactants and the product, as well as the kinetics of crystal nucleation and growth.

Solubility: The solubility of calcium cinnamate in the reaction solvent (typically water) is temperature-dependent. Generally, the solubility of salts like calcium cinnamate increases with temperature. This relationship can be exploited during the synthesis and purification. For instance, precipitation can be induced by cooling a saturated solution, and recrystallization techniques often involve dissolving the crude product in a hot solvent and allowing it to crystallize upon cooling, which helps in excluding impurities.

Nucleation and Crystal Growth: Temperature affects the degree of supersaturation, which is the driving force for both the formation of initial crystal nuclei (nucleation) and their subsequent enlargement (crystal growth).

High Temperatures: Higher temperatures can increase the rate of diffusion of ions in the solution, potentially leading to faster crystal growth. However, if the solubility increases significantly with temperature, it might lower the supersaturation, potentially favoring the growth of larger, more well-defined crystals over the rapid formation of many small nuclei.

Low Temperatures: Lowering the temperature decreases solubility, increasing supersaturation and promoting nucleation. This can lead to the rapid formation of a large number of small crystals, sometimes resulting in an amorphous or poorly crystalline precipitate.

The effect of pressure on the synthesis and crystallization of calcium cinnamate from a liquid phase is generally considered negligible under typical laboratory conditions (i.e., near atmospheric pressure). Significant pressure effects on condensed-phase reactions and crystallization typically require extremely high pressures, in the range of gigapascals (GPa), which can induce phase transitions in the crystal structure of materials. nih.govresearchgate.net For the precipitation of calcium cinnamate from aqueous solution, variations in atmospheric pressure have no meaningful impact on the reaction outcome.

Table 2: General Influence of Temperature on Crystallization

| Parameter | Effect of Increasing Temperature | Rationale |

|---|---|---|

| Solubility | Increases | More thermal energy to overcome lattice energy. |

| Nucleation Rate | Can decrease (due to lower supersaturation) or increase (due to kinetics). | Complex interplay between thermodynamics and kinetics. |

| Crystal Growth Rate | Increases | Faster diffusion of ions/molecules to the crystal surface. |

| Final Crystal Size | Often larger (if controlled cooling is applied). | Slower nucleation and faster growth favor larger crystals. |

Role of pH and Ionic Strength in Calcium Cinnamate Formation

The role of pH is directly linked to the acid-base equilibrium of cinnamic acid. Cinnamic acid is a weak acid with a pKa of approximately 4.44. researchgate.net This means that the speciation of the cinnamoyl group is highly pH-dependent.

At pH < pKa (acidic conditions): The equilibrium favors the protonated, uncharged cinnamic acid (C₉H₈O₂). In this form, the molecule is less soluble in water and there is a low concentration of the cinnamate anion (C₉H₇O₂⁻) available to react with Ca²⁺ ions.

At pH ≈ pKa: Both the protonated acid and the deprotonated cinnamate anion exist in significant concentrations.

At pH > pKa (neutral to alkaline conditions): The equilibrium shifts strongly towards the deprotonated, water-soluble cinnamate anion. This provides the necessary reactant for precipitation with calcium ions.

Therefore, to ensure the efficient formation of calcium cinnamate, the pH of the solution must be maintained above the pKa of cinnamic acid, typically in the neutral to slightly alkaline range (pH 5-8), to ensure a sufficient concentration of cinnamate anions. mdpi.comresearchgate.net

Table 3: pH Influence on Cinnamic Acid Speciation

| pH of Solution | Dominant Species | Availability for Reaction with Ca²⁺ |

|---|---|---|

| pH < 4.44 | Cinnamic Acid (C₉H₈O₂) | Low |

| pH = 4.44 | [C₉H₈O₂] ≈ [C₉H₇O₂⁻] | Moderate |

The ionic strength of the solution, which is a measure of the total concentration of ions, also plays a role. In a typical synthesis, ions are introduced from the calcium salt (e.g., Ca²⁺, Cl⁻) and the cinnamate salt (e.g., Na⁺, C₉H₇O₂⁻). A high ionic strength can:

Affect Activity Coefficients: It alters the effective concentration (activity) of the reacting ions, which can influence the thermodynamic driving force for precipitation.

Influence Nucleation: Changes in the ionic environment can affect the stability of the initially formed ionic clusters (nuclei), thereby impacting the rate of precipitation. mdpi.com

Promote "Salting Out": High concentrations of other salts can decrease the solubility of calcium cinnamate, promoting its precipitation.

Studies on other ionic systems have shown that higher ionic strength can decrease the activity of enzymes or alter the stability of ionic cross-links, demonstrating its importance in controlling chemical processes in solution. nih.gov While specific studies on calcium cinnamate are limited, the general principles suggest that controlling the ionic strength is an important factor for achieving reproducible results in its synthesis. mdpi.comscience.gov

Advanced Spectroscopic and Diffraction Based Characterization Techniques for Calcium Cinnamate Structural Elucidation

Vibrational Spectroscopy for Structural Analysis of Calcium Cinnamate (B1238496).researchgate.netresearchgate.net

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for probing the molecular structure of calcium cinnamate. These methods are sensitive to the vibrations of chemical bonds within the molecule, offering insights into the coordination of the calcium ion with the cinnamate ligand and the electronic structure of the molecule. researchgate.netresearchgate.net The complementary nature of these techniques allows for a more complete vibrational analysis. researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy Applications in Calcium Cinnamate Research.researchgate.netresearchgate.netresearchgate.net

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for the characterization of calcium cinnamate. The formation of the salt from cinnamic acid results in significant and observable shifts in the vibrational frequencies of the carboxylate group. The analysis of these shifts, particularly the asymmetric and symmetric stretching vibrations of the COO⁻ group, provides critical information about the nature of the metal-ligand bond. researchgate.net

In the FTIR spectrum of calcium cinnamate, the disappearance of the characteristic C=O stretching vibration of the carboxylic acid and the appearance of two new bands corresponding to the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate anion (COO⁻) confirm the salt formation. researchgate.net The separation between these two bands (Δν = νₐₛ - νₛ) is indicative of the coordination mode of the carboxylate group. For calcium cinnamate, this value suggests a covalent character to the Ca-O bond and a bidentate bridging or chelating coordination. researchgate.net Other characteristic bands related to the aromatic ring and the vinyl group (C=C) are also present, showing slight shifts upon coordination to the calcium ion. researchgate.net

Table 1: FTIR Spectral Data for Calcium Cinnamate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 1641 | Strong | ν(C=C) - Stretching vibration of the vinyl group |

| 1602 | Strong | ν(CC)ar - Aromatic ring stretching (8a) |

| 1579 | Strong | ν(CC)ar - Aromatic ring stretching (8b) |

| 1545 | Strong | νₐₛ(COO⁻) - Asymmetric stretching of the carboxylate group |

| 1496 | Medium | ν(CC)ar - Aromatic ring stretching (19a) |

| 1449 | Strong | ν(CC)ar - Aromatic ring stretching (19b) |

| 1420 | Strong | νₛ(COO⁻) - Symmetric stretching of the carboxylate group |

| 979 | Strong | γ(CCH) - Out-of-plane bending of the vinyl group |

Data sourced from Kalinowska et al. (2010) researchgate.net

Raman Spectroscopy Investigations of Calcium Cinnamate and its Analogs.researchgate.netresearchgate.net

Raman spectroscopy provides complementary vibrational information to FTIR, particularly for non-polar bonds. In the study of calcium cinnamate, FT-Raman spectra reveal key structural features. The intense band corresponding to the C=C double bond of the vinyl group is a prominent feature, and its position can be influenced by the metal cation. researchgate.net

Systematic shifts in several bands are observed in the Raman spectra when comparing cinnamic acid to its metal salts, including calcium cinnamate. These shifts provide information on the distribution of electronic charge within the molecule upon coordination. researchgate.net The vibrations of the carboxylate anion and the aromatic ring are also clearly visible in the Raman spectrum, confirming the structural characteristics inferred from FTIR data.

Table 2: FT-Raman Spectral Data for Calcium Cinnamate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 1640 | Very Strong | ν(C=C) - Stretching vibration of the vinyl group |

| 1602 | Strong | ν(CC)ar - Aromatic ring stretching (8a) |

| 1580 | Very Weak | ν(CC)ar - Aromatic ring stretching (8b) |

| 1420 | Medium | νₛ(COO⁻) - Symmetric stretching of the carboxylate group |

| 1002 | Very Strong | α(CCC) - Aromatic ring in-plane bending |

Data sourced from Kalinowska et al. (2010) researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Calcium Cinnamate Systems.researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed molecular structure of calcium cinnamate in both the solid and solution states. It provides information on the local chemical environment of specific nuclei, such as ¹H, ¹³C, and even ⁴³Ca.

Solid-State NMR Techniques for Comprehensive Structural Information

Solid-state NMR (ssNMR) is particularly valuable for characterizing the structure of materials in their native, solid form, providing insights that are not accessible through solution-state methods. For calcium cinnamate, ¹³C and ⁴³Ca ssNMR can offer detailed information about its crystalline and amorphous forms, polymorphism, and the local coordination environment of the calcium ion. acs.orgnih.gov

While specific ssNMR data for calcium cinnamate is not widely published, studies on related alkali and alkaline earth metal cinnamates demonstrate the utility of the technique. acs.org ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) experiments can differentiate between carbon atoms in the cinnamate anion, and the chemical shifts are sensitive to the crystalline packing and the nature of the cation. acs.orgscience.gov

⁴³Ca ssNMR, despite being challenging due to the low natural abundance and quadrupolar nature of the ⁴³Ca nucleus, can directly probe the calcium environment. nih.govrsc.org The ⁴³Ca chemical shift is sensitive to the coordination number of the calcium ion and the mean Ca-O bond distances. rsc.orgpnnl.gov Such studies on related calcium-containing compounds suggest that ⁴³Ca ssNMR could definitively characterize the calcium binding sites in calcium cinnamate. nih.gov

Solution-State NMR Analysis of Calcium Cinnamate Precursors and Reaction Intermediates

Solution-state ¹H and ¹³C NMR spectroscopy is instrumental in confirming the structure of the cinnamate anion and studying the effect of the calcium ion on its electronic structure in solution. researchgate.net The spectra are typically recorded in a solvent like dimethyl sulfoxide (B87167) (DMSO). researchgate.netresearchgate.net

Upon formation of calcium cinnamate from cinnamic acid, shifts in the proton and carbon signals are observed. In the ¹H NMR spectrum, all proton signals in calcium cinnamate are shifted downfield compared to cinnamic acid. researchgate.net In the ¹³C NMR spectrum, significant changes are seen for the carboxyl carbon (C7), the vinyl carbons (C8 and C9), and the aromatic carbons, reflecting the change in electron density distribution upon deprotonation and coordination to Ca²⁺. researchgate.net The covalent nature of the bond between the calcium ion and the carboxylate group is also supported by these NMR data. researchgate.net

Table 3: ¹³C NMR Chemical Shifts (ppm) for Calcium Cinnamate in DMSO

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C7 (COO⁻) | 171.7 |

| C9 (β-vinyl) | 140.6 |

| C1 (ipso) | 135.5 |

| C4 (para) | 129.5 |

| C3, C5 (meta) | 129.1 |

| C2, C6 (ortho) | 127.8 |

| C8 (α-vinyl) | 123.6 |

Atom numbering is based on the standard cinnamic acid structure. Data sourced from Kalinowska et al. (2010) researchgate.netresearchgate.net

X-ray Diffraction (XRD) for Crystalline Structure Determination of Calcium Cinnamate.researchgate.netcardiff.ac.ukresearchgate.net

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. For calcium cinnamate, single-crystal or powder XRD can provide precise information on unit cell parameters, space group, and the coordination geometry of the calcium ion.

Powder X-ray Diffraction (PXRD) for Phase Identification and Purity Assessment

Electron Microscopy Techniques for Morphological and Elemental Composition Analysis of Calcium Cinnamate

Electron microscopy techniques are pivotal for visualizing the morphology and determining the elemental composition of materials at the micro- and nanoscale. For calcium cinnamate, Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Energy-Dispersive X-ray Spectroscopy (EDX) provide complementary information regarding its surface features, internal structure, and elemental makeup.

Scanning Electron Microscopy (SEM) for Surface Morphology of Calcium Cinnamate

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to obtain high-resolution images of a sample's surface topography. nih.govresearchgate.net The technique involves scanning a focused beam of electrons across the surface of the specimen. academie-sciences.fr The interaction of the electron beam with the atoms in the sample produces various signals, primarily secondary electrons and backscattered electrons, which are collected by detectors to form an image.

For calcium cinnamate, SEM analysis reveals critical information about its particle size, shape, and surface texture. nih.gov This is particularly relevant when calcium cinnamate is synthesized as a powder or incorporated into a composite material. For instance, SEM images can show whether the particles are crystalline with well-defined facets, amorphous, or aggregated. academie-sciences.fr In a study involving a cinnamate-intercalated calcium aluminum hydrotalcite, SEM was used to analyze the structure of the synthesized material. researchgate.net The resulting images can provide insights into the formation mechanism of the particles and how synthesis parameters might influence their morphology.

The magnification capabilities of SEM allow for the observation of features ranging from micrometers down to the nanometer scale. academie-sciences.fr This makes it an essential tool for quality control and for understanding the physical properties of calcium cinnamate that are dependent on its surface characteristics.

Transmission Electron Microscopy (TEM) for Nanostructural Features of Calcium Cinnamate

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM and is used to investigate the internal structure and nanostructural features of materials. numberanalytics.comresearchgate.net In TEM, a beam of electrons is transmitted through an ultrathin specimen, and the interactions of the electrons with the sample are used to form an image. numberanalytics.com This technique is capable of visualizing features at the atomic scale.

When applied to calcium cinnamate, particularly in nanostructured forms or as nanoparticles, TEM can provide detailed information about:

Particle Size and Distribution: Accurately measuring the dimensions of individual nanoparticles. numberanalytics.com

Crystallinity: High-resolution TEM (HRTEM) can reveal the crystal lattice fringes, confirming the crystalline nature of the nanoparticles.

Morphology: Observing the precise shape and internal structure of the nanoparticles. spebrazilfatc.com.br

Agglomeration State: Assessing the degree to which nanoparticles have clustered together.

For example, in the context of using calcium-based nanoparticles in various applications, TEM is invaluable for characterizing their structural properties during different stages of synthesis. spebrazilfatc.com.br It allows researchers to understand the growth mechanisms and the formation processes of these nanostructures. spebrazilfatc.com.br

Energy-Dispersive X-ray Spectroscopy (EDX) for Elemental Composition of Calcium Cinnamate

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique that is almost always coupled with an electron microscope (either SEM or TEM). bruker.comwikipedia.org It is used to determine the elemental composition of a sample. thermofisher.com When the electron beam of the microscope strikes the sample, it can cause the ejection of an inner-shell electron from an atom. An electron from a higher energy level then fills the vacancy, and the excess energy is released as an X-ray. bruker.com

Each element has a unique set of characteristic X-ray energies, which allows for their identification. wikipedia.org The EDX detector measures the energy and intensity of these emitted X-rays, generating a spectrum that shows the elements present in the analyzed volume of the sample. bruker.com

For calcium cinnamate, EDX analysis is used to:

Confirm Elemental Composition: Verify the presence of calcium, carbon, and oxygen in the expected ratios.

Detect Impurities: Identify any elemental contaminants that may be present in the sample.

Elemental Mapping: When used in conjunction with SEM or STEM, EDX can generate maps showing the spatial distribution of different elements across the sample's surface or within its structure. bruker.com This is particularly useful for analyzing composite materials containing calcium cinnamate to ensure a homogeneous distribution. researchgate.net

In studies of calcium-containing deposits or materials, EDX provides direct evidence of the presence and distribution of calcium. researchgate.netnih.gov

Table 3: Comparison of Electron Microscopy and Spectroscopy Techniques for Calcium Cinnamate Analysis

| Technique | Information Provided | Typical Application for Calcium Cinnamate | Reference |

| SEM | High-resolution surface morphology, particle size, shape, and aggregation. | Characterizing the surface topography of powdered or bulk calcium cinnamate. | nih.govmdpi.com |

| TEM | Internal nanostructure, crystallinity, particle size distribution at the nanoscale. | Investigating the detailed structure of calcium cinnamate nanoparticles. | numberanalytics.comspebrazilfatc.com.br |

| EDX | Elemental composition (qualitative and quantitative), elemental mapping. | Confirming the elemental makeup of synthesized calcium cinnamate and checking for impurities. | bruker.comthermofisher.com |

Thermal Analysis Methods Applied to Calcium Cinnamate Systems

Thermal analysis comprises a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the sample is subjected to a controlled temperature program. linseis.jpmeasurlabs.com These methods are crucial for characterizing the thermal stability, decomposition behavior, and phase transitions of materials like calcium cinnamate. researchgate.net The primary techniques used include Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature. linseis.jp This technique is particularly useful for determining the thermal stability and composition of calcium cinnamate. A typical TGA experiment involves heating a small amount of the sample in a controlled atmosphere (e.g., nitrogen or air) at a constant rate and recording the weight loss.

For hydrated forms of calcium cinnamate, the initial weight loss observed in a TGA curve often corresponds to the loss of water molecules. Subsequent weight loss at higher temperatures indicates the decomposition of the cinnamate anion. The final residue at the end of the experiment, if performed in an inert atmosphere, would typically be calcium carbonate, which itself decomposes at even higher temperatures to calcium oxide. By analyzing the distinct steps of weight loss, one can quantitatively determine the amount of water of hydration and confirm the stoichiometry of the compound. TGA is also used to assess the effectiveness of calcium cinnamate as a thermal stabilizer in polymers like PVC, where it can delay the degradation of the polymer. researchgate.net

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference material as a function of temperature. linseis.jp It is used to detect and quantify thermal events such as melting, crystallization, glass transitions, and chemical reactions. measurlabs.com

When analyzing calcium cinnamate, DSC can identify:

Phase Transitions: Such as the transition from one polymorphic form to another.

Melting Point: The temperature at which the compound transitions from a solid to a liquid.

Decomposition: The exothermic or endothermic nature of the decomposition processes observed in TGA.

In the context of polymer stabilization, DSC can be used to study the effect of calcium cinnamate on the glass transition temperature (Tg) and the crystallization behavior of the polymer, providing insights into its plasticizing performance. researchgate.net

Evolved Gas Analysis (EGA)

To identify the gaseous products released during the decomposition of calcium cinnamate, TGA systems can be coupled with other analytical instruments, such as a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer. linseis.jpjeol.com This hyphenated technique, known as Evolved Gas Analysis (EGA), provides real-time information about the chemical nature of the evolved gases at each stage of decomposition. jeol.com For example, during the thermal decomposition of calcium cinnamate, EGA could definitively identify the release of water, carbon dioxide, and various organic fragments from the cinnamate moiety.

Table 4: Thermal Analysis Data for a Hypothetical Calcium Cinnamate Compound

| Temperature Range (°C) | Technique | Observation | Interpretation |

| 100 - 200 | TGA | Weight loss of ~10% | Loss of water of hydration |

| 100 - 200 | DSC | Endothermic peak | Enthalpy of dehydration |

| 400 - 550 | TGA | Significant weight loss | Decomposition of the cinnamate anion |

| 400 - 550 | DSC | Exothermic/Endothermic peaks | Heat of decomposition reaction |

| > 700 | TGA | Further weight loss | Decomposition of calcium carbonate to calcium oxide |

| > 700 | DSC | Endothermic peak | Enthalpy of carbonate decomposition |

This table is illustrative and the actual values would depend on the specific form of calcium cinnamate being analyzed.

Thermogravimetric Analysis (TGA) for Decomposition Pathways and Thermal Stability

Thermogravimetric Analysis (TGA) is a fundamental thermal analysis method that measures the change in mass of a sample as it is heated at a controlled rate. slideshare.net This technique is crucial for determining the thermal stability of calcium cinnamate, identifying its decomposition temperature ranges, and elucidating the sequence of degradation reactions. slideshare.net A TGA curve plots the percentage of weight loss against temperature, where each distinct step signifies the loss of a volatile component. libretexts.org

For a hydrated metal salt like calcium cinnamate, the decomposition is expected to occur in multiple, well-defined stages. While specific TGA data for calcium cinnamate is not extensively published, its decomposition pathway can be inferred from analogous compounds like calcium oxalate (B1200264) monohydrate and other metal carboxylates. libretexts.orgebatco.com The process would likely involve:

Dehydration: An initial weight loss at lower temperatures (typically below 200°C) corresponding to the removal of water of hydration. mdpi.com

Decomposition of the Anion: At higher temperatures, the organic cinnamate anion decomposes. This complex stage involves the breaking of C-C and C-H bonds and decarboxylation, leading to the release of volatile organic fragments and carbon dioxide, leaving behind calcium carbonate. tsijournals.com

Decomposition of Carbonate: The final stage, occurring at high temperatures (often >700°C), is the decomposition of calcium carbonate (CaCO₃) into calcium oxide (CaO) with the release of carbon dioxide. mdpi.com

The thermal decomposition of pure cinnamic acid, for comparison, occurs in a single stage around 210°C with nearly 100% weight loss. researchgate.net The presence of the calcium ion in calcium cinnamate imparts significantly greater thermal stability, delaying the main decomposition of the organic moiety to much higher temperatures.

Table 1: Postulated Thermal Decomposition Stages of Calcium Cinnamate via TGA

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Volatile Product(s) | Solid Residue |

| Dehydration | 80 - 180 | Variable | H₂O | Anhydrous Calcium Cinnamate |

| Anion Decomposition | 250 - 500 | Variable | Organic Fragments, CO₂ | Calcium Carbonate (CaCO₃) |

| Carbonate Decomposition | > 700 | Variable | CO₂ | Calcium Oxide (CaO) |

Differential Scanning Calorimetry (DSC) for Phase Transitions and Energetic Characteristics

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to measure the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. measurlabs.com DSC analysis reveals information about thermal events such as melting, crystallization, and glass transitions, making it ideal for characterizing the phase transitions and energetic properties of calcium cinnamate. measurlabs.coms4science.at

A DSC curve plots heat flow against temperature. Endothermic events (heat absorption), such as melting or dehydration, appear as peaks pointing down or up depending on instrument convention, while exothermic events (heat release), like crystallization or some decomposition processes, appear as peaks in the opposite direction. researchgate.net

For calcium cinnamate, a DSC thermogram would be expected to show:

An endothermic peak corresponding to the dehydration process, corroborating TGA findings.

Sharp endothermic peaks that could indicate melting or polymorphic phase transitions before decomposition. For instance, DSC analysis of a related compound, α-methylbenzylammonium cinnamate, clearly shows distinct endothermic peaks for the melting of a eutectic mixture and the pure enantiomer. researchgate.net

Complex endo- or exothermic peaks at higher temperatures associated with the energetic changes during the multi-step decomposition of the molecule.

The enthalpy (ΔH) of these transitions, calculated from the area under the DSC peaks, provides quantitative data on the energy required for melting or the energy released during decomposition, which is vital for understanding the material's energetic characteristics. s4science.at

Table 2: Expected Thermal Events for Calcium Cinnamate in DSC Analysis

| Thermal Event | Typical Temperature Range (°C) | Type of Peak | Information Gained |

| Dehydration | 80 - 180 | Endothermic | Temperature and enthalpy of water loss |

| Melting/Phase Transition | 150 - 300 | Endothermic | Melting point, purity, polymorphism |

| Decomposition | > 300 | Endothermic/Exothermic | Onset temperature and enthalpy of decomposition |

Mass Spectrometry (MS) Techniques in Calcium Cinnamate Research

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. When combined with chromatography, it becomes a cornerstone for the separation, identification, and quantification of compounds in complex mixtures.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Purity and Derivative Analysis

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is an indispensable tool for analyzing non-volatile or thermally labile compounds like calcium cinnamate. researchgate.net It is frequently employed to assess the purity of a sample and to identify and quantify any related derivatives or impurities. researchgate.net The HPLC system separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification. scirp.org

For the analysis of calcium cinnamate, a reversed-phase HPLC method is typically used. scirp.org This involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol, sometimes with a formic acid modifier to improve ionization). mdpi.com

The application of HPLC-MS in this context allows for:

Purity Assessment: Quantifying the main calcium cinnamate peak and identifying minor peaks corresponding to impurities such as unreacted cinnamic acid or by-products from synthesis.

Derivative Analysis: Identifying naturally occurring or synthetic derivatives of cinnamic acid that may be present. This is particularly relevant if the cinnamic acid precursor was derived from a natural source, which might contain related compounds like p-coumaric acid, ferulic acid, or their glycosides. researchgate.net

Stability Studies: Monitoring the degradation of calcium cinnamate under various conditions (e.g., light exposure, pH changes) by tracking the decrease of the parent compound and the appearance of degradation products. researchgate.net

Electrospray ionization (ESI) is a common ionization source used for such analyses, as it is a soft ionization technique that typically keeps the parent molecule intact, providing a clear molecular ion peak. researchgate.net

Table 3: Typical HPLC-MS Parameters for Cinnamate Analysis

| Parameter | Typical Setting | Purpose |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separates compounds based on polarity. scirp.org |

| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile/Methanol | Elutes compounds from the column. mdpi.com |

| Flow Rate | 0.5 - 1.0 mL/min | Controls the speed of separation. |

| Ionization Source | Electrospray Ionization (ESI), Positive or Negative Mode | Generates ions for MS analysis. |

| MS Detector | Quadrupole, Time-of-Flight (TOF), or Orbitrap | Separates and detects ions by mass-to-charge ratio. |

Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS) for Degradation Products

While calcium cinnamate itself is not volatile enough for direct GC analysis, Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS) is the premier technique for identifying its volatile and semi-volatile thermal or chemical degradation products. In a typical experiment, the calcium cinnamate sample is subjected to pyrolysis (thermal degradation in an inert atmosphere) or chemical degradation, and the resulting volatile compounds are analyzed by GC-HRMS.

The gas chromatograph separates the complex mixture of degradation products, and the high-resolution mass spectrometer provides highly accurate mass measurements of the resulting ions. This high mass accuracy is critical for determining the elemental composition of each degradation product, enabling confident identification.

Studies on the degradation of cinnamic acid and related compounds have identified several potential products that could arise from the breakdown of the cinnamate anion. nih.govresearchgate.net These include:

Styrene: Formed via decarboxylation of cinnamic acid.

Benzaldehyde (B42025): An oxidation product. researchgate.net

Benzoic Acid: Another common oxidation product. rsc.org

3-Phenylpropanoic acid: A reduction product. nih.gov

Phenylacetaldehyde: An isomerization and degradation product. rsc.org

The identification of these specific molecules by GC-HRMS provides a detailed fingerprint of the degradation pathway, offering valuable insights into the stability and reaction mechanisms of calcium cinnamate under stress.

Table 4: Potential Degradation Products of Calcium Cinnamate Identifiable by GC-HRMS

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Likely Formation Pathway |

| Styrene | C₈H₈ | 104.15 | Decarboxylation researchgate.net |

| Benzaldehyde | C₇H₆O | 106.12 | Oxidation rsc.org |

| Benzoic Acid | C₇H₆O₂ | 122.12 | Oxidation rsc.org |

| 3-Phenylpropanoic Acid | C₉H₁₀O₂ | 150.17 | Reduction nih.gov |

| Phenylacetaldehyde | C₈H₈O | 120.15 | Isomerization/Oxidation rsc.org |

Coordination Chemistry and Advanced Structural Features of Calcium Cinnamate Complexes

Ligand Binding Modes of Cinnamate (B1238496) to Calcium Ions

The cinnamate anion (C₉H₇O₂⁻), derived from cinnamic acid, is a versatile ligand in coordination chemistry due to the presence of a carboxylate group that can engage in various binding modes with metal ions. nih.gov In the context of calcium cinnamate complexes, the geometry of this binding is fundamental to the resulting molecular and supramolecular structures.

Unidentate and Bidentate Coordination Geometries in Calcium Cinnamate Structures

The carboxylate group of the cinnamate ligand can coordinate to a calcium ion in a unidentate fashion, where only one of the oxygen atoms of the carboxylate group forms a bond with the calcium center. libretexts.orgwikipedia.org Alternatively, and often observed in metal-carboxylate interactions, is the bidentate coordination mode. libretexts.orgmdpi.com In this arrangement, both oxygen atoms of the carboxylate group bind to the same calcium ion, forming a chelate ring. This bidentate chelation is a common feature in various metal-cinnamate complexes and contributes to the stability of the monomeric unit. mdpi.comresearchgate.net The transition between unidentate and bidentate coordination can be influenced by several factors, including the presence of other ligands, solvent molecules, and the steric environment around the metal center. nih.gov

Bridging Ligand Architectures in Polynuclear Calcium Cinnamate Assemblies

Beyond simple monomeric structures, the cinnamate ligand is adept at forming polynuclear assemblies by acting as a bridging ligand between two or more calcium ions. This bridging is crucial in the formation of extended structures. In the case of calcium di-trans-cinnamate, the coordination between the calcium ions and the cinnamate anions leads to the formation of one-dimensional ribbons rather than two-dimensional layers. dntb.gov.uaresearchgate.net This indicates a specific type of bridging architecture where the cinnamate ligands link the calcium centers in a linear or zigzag fashion.

Crystal Engineering Principles in Calcium Cinnamate System Design

The solid-state structure of calcium cinnamate is not solely determined by the primary coordination bonds but is significantly influenced by a hierarchy of weaker, non-covalent interactions. These interactions are the cornerstone of crystal engineering, allowing for the rational design and prediction of crystal structures. nih.gov

Role of Hydrogen Bonding and π-π Stacking in Calcium Cinnamate Crystal Packing

Among the most important supramolecular interactions are hydrogen bonding and π-π stacking. researchgate.net In the crystal structures of cinnamate-containing compounds, hydrogen bonds can form between coordinated water molecules, if present, and the carboxylate oxygen atoms of the cinnamate ligand. researchgate.net C-H···O hydrogen bonds, involving the aromatic and vinylic C-H groups of the cinnamate ligand and carboxylate oxygens, are also prevalent and contribute to the stability of the crystal lattice. researchgate.net

Furthermore, the phenyl ring of the cinnamate ligand provides an ideal platform for π-π stacking interactions. These interactions occur when the aromatic rings of adjacent cinnamate ligands stack in a parallel or offset fashion, contributing to the cohesion of the crystal structure. mdpi.comacs.org The combination of hydrogen bonding and π-π stacking interactions creates a robust network that dictates the packing of the calcium cinnamate molecules in the solid state, influencing properties such as density and thermal stability. acs.org

Polymorphism and Pseudopolymorphism in Calcium Cinnamate Structures

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. researchgate.net These different crystalline forms, or polymorphs, of the same compound can exhibit distinct physical and chemical properties. While cinnamic acid itself is known to exist in different polymorphic forms, the existence of polymorphism in its salts, such as calcium cinnamate, is also a possibility. researchgate.netatamanchemicals.comakjournals.com The formation of a particular polymorph can be influenced by crystallization conditions such as solvent, temperature, and pressure. dergipark.org.tr

Solvent Inclusion and Hydrate (B1144303) Formation in Calcium Cinnamate Crystals

The crystallization of metal-organic compounds like calcium cinnamate is significantly influenced by the solvent environment from which they are formed. The inclusion of solvent molecules, particularly water, into the crystal lattice is a common phenomenon that plays a crucial role in determining the final structure and stability of the complex. Due to its flexible and high coordination numbers, typically ranging from six to eight or even higher, the calcium(II) ion readily incorporates solvent molecules into its primary coordination sphere or accommodates them within the crystal lattice. rsc.orgresearchgate.net This section explores the structural implications of hydrate formation and general solvent inclusion in calcium cinnamate crystals, drawing on detailed findings from analogous calcium carboxylate systems.

Hydrate Formation and Structural Role of Water

The formation of hydrated crystals is a characteristic feature of calcium carboxylates. In these structures, water molecules can be categorized into two primary types: those directly coordinated to the Ca²⁺ ion and those residing in the crystal lattice, often referred to as lattice or interstitial water.

Stabilization via Hydrogen Bonding: Beyond direct coordination, both coordinated and lattice water molecules are instrumental in stabilizing the crystal structure through extensive hydrogen-bonding networks. nih.govresearchgate.net These water molecules can act as hydrogen bond donors, interacting with the oxygen atoms of the cinnamate's carboxylate groups, and as acceptors for hydrogen bonds from other molecules. These interactions effectively link adjacent calcium cinnamate units, often leading to the formation of well-defined supramolecular architectures such as one-dimensional chains or two-dimensional layers. rsc.orgresearchgate.net In a hydrated copper(II)-cinnamate complex, it has been observed that intermolecular O-H···O interactions between lattice water molecules and the cinnamate groups propagate the monomeric units into chain motifs, a mechanism that is highly probable in the calcium analogue. researchgate.net

The table below summarizes the coordination environment in representative hydrated calcium carboxylate crystals, which serve as models for understanding calcium cinnamate.

Table 1: Research Findings on Coordination in Hydrated Calcium Carboxylate Complexes

| Compound | Ca²⁺ Coordination Number | Coordinating Species | Structural Motif | Reference |

|---|---|---|---|---|

| Ca(CH₃COO)(HCOO)·H₂O (Calcium acetate (B1210297) formate (B1220265) monohydrate) | 8 | 7 x Carboxylate-O, 1 x H₂O | Infinite zig-zag chains linked into layered motifs. | rsc.orgresearchgate.net |

| CaC₂₄H₃₉O₇Cl·7H₂O (Calcium cholate (B1235396) chloride heptahydrate) | 7 | 2 x Carboxylate-O, 5 x H₂O | Bilayer arrangements with polar layers containing Ca²⁺ and water. | nih.gov |

| Ca(II) complex with 5-methylpyrazine-2-carboxylate | 7 (Pentagonal bipyramid) | 2 x Bridging H₂O-O, 2 x Carboxylate-O, 1 x Ligand-N (base); 1 x H₂O-O, 1 x Ligand-N,O (apical) | Molecular ribbons composed of Ca(II) ions bridged by carboxylate and water oxygen atoms. | tandfonline.com |

General Solvent Inclusion

While water is the most common solvent to be incorporated, the principles of solvent inclusion extend to other organic solvents used during crystallization. The choice of solvent can alter the solubility of the salt and the solvation of the calcium and cinnamate ions, thereby affecting nucleation, growth, and the final crystal phase. whiterose.ac.ukresearchgate.net

The interaction between the solvent and the growing crystal surface can lead to the entrapment of solvent molecules within the lattice. This can result in the formation of "solvates," which are analogous to hydrates but contain other solvent molecules. The specific nature of the solvent—its polarity, size, and hydrogen-bonding capability—dictates the likelihood and manner of its inclusion. Although specific studies on non-aqueous solvates of calcium cinnamate are not prevalent, the phenomenon is well-documented for other crystalline systems, where solvent molecules can form specific interactions that stabilize unique packing arrangements not accessible from aqueous solutions. acs.org

The table below details the distinct roles that solvent molecules, primarily water, play within the crystal structure of calcium carboxylates.

Table 2: Functions of Water Molecules in Hydrated Calcium Carboxylate Crystals

| Water Molecule Type | Primary Interaction | Function in Crystal Structure | Example System |

|---|---|---|---|

| Coordinated Water | Ion-dipole bond with Ca²⁺ | Completes the primary coordination sphere of the calcium ion; influences coordination geometry. | Calcium acetate formate monohydrate rsc.orgresearchgate.net |

| Lattice/Interstitial Water | Hydrogen bonds with other species (e.g., carboxylate groups, other water molecules) | Links and stabilizes supramolecular motifs (chains, layers); fills voids within the crystal lattice. | Calcium cholate chloride heptahydrate nih.gov |

Theoretical and Computational Chemistry Studies on Calcium Cinnamate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity of Calcium Cinnamate (B1238496)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is particularly useful for predicting the properties of metallic complexes. researchgate.net Studies on the electronic structure of cinnamic acid and its metal salts, including those with alkali metals and other ions like Ca(II), have been conducted to understand how the metal ion influences the cinnamate anion. researchgate.netscience.govscielo.org.mx

DFT calculations, often using hybrid functionals like B3LYP with a significant basis set (e.g., 6-311++G**), can accurately predict molecular structures, vibrational properties, and electronic characteristics. scielo.org.mx For calcium cinnamate, these calculations would focus on how the Ca²⁺ ion alters the electron density distribution across the cinnamate anion, affecting its reactivity and spectroscopic signatures. researchgate.netresearchgate.net The interaction between the calcium ion and the carboxylate group is a key feature of its electronic structure. frontiersin.org

Geometry optimization is a fundamental computational step to find the lowest-energy, and therefore most stable, three-dimensional structure of a molecule. For calcium cinnamate, this involves determining the precise bond lengths, bond angles, and dihedral angles between the calcium ion and the two cinnamate anions. DFT methods are employed to find the equilibrium geometry by minimizing the forces on each atom. mdpi.com

Table 1: Representative Optimized Geometrical Parameters for Cinnamic Acid Derivatives (Illustrative)

This table illustrates the types of parameters obtained from DFT geometry optimization, based on studies of similar molecules. scielo.org.mx| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Length | C=O | ~1.21 Å |

| Bond Length | C-O | ~1.35 Å |

| Bond Length | C=C (olefinic) | ~1.34 Å |

| Bond Angle | O-C-O (carboxylate) | ~125° |

| Dihedral Angle | C-C-C=C | ~180° (trans) |

DFT calculations are highly effective in predicting vibrational (Infrared and Raman) and nuclear magnetic resonance (NMR) spectra. These theoretical spectra can be compared with experimental data to confirm the molecular structure and understand the electronic environment of the atoms. mdpi.com

For a series of metal cinnamates, including calcium cinnamate, studies have shown that the metal ion causes systematic shifts in the spectral bands. researchgate.netresearchgate.net

IR and Raman Spectroscopy: The formation of the calcium salt from cinnamic acid leads to significant changes in the vibrational spectra. The characteristic bands of the carboxylic acid group (-COOH) are replaced by two distinct bands corresponding to the asymmetric (νas) and symmetric (νs) stretching vibrations of the carboxylate group (-COO⁻). The positions of these bands are sensitive to the coordinating metal ion. In theoretical calculations, these vibrational frequencies are computed from the optimized geometry. researchgate.netakjournals.com

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei are also influenced by the electronic environment. In calcium cinnamate, the donation of electron density from the carboxylate group to the calcium ion alters the shielding of nearby nuclei. DFT calculations can predict these chemical shifts, and a good correlation between calculated and observed shifts confirms the proposed structure. researchgate.netscielo.org.mxnih.gov Studies on various metal cinnamates show regular changes in ¹H and ¹³C chemical shifts, reflecting the influence of the metal ion's charge and size on the cinnamate's electronic system. researchgate.net

Table 2: Key Spectroscopic Shifts in Metal Cinnamates (Conceptual)

This table conceptually summarizes the expected changes in spectroscopic data upon formation of a metal cinnamate salt from cinnamic acid, based on published research. researchgate.netresearchgate.net| Spectroscopy | Group | Parameter | Expected Shift/Change (Cinnamic Acid vs. Calcium Cinnamate) |

|---|---|---|---|

| FT-IR | Carboxylate | ν(C=O) | Disappearance of acid C=O band (~1680 cm⁻¹); appearance of asymmetric ν(COO⁻) band (~1550 cm⁻¹) |

| FT-IR | Carboxylate | ν(C-O) | Appearance of symmetric ν(COO⁻) band (~1420 cm⁻¹) |

| ¹³C NMR | Carboxylate Carbon | Chemical Shift (δ) | Shift in the signal for the carboxylate carbon compared to the carboxylic acid carbon. |

| ¹H NMR | Vinyl Protons | Chemical Shift (δ) | Slight shifts due to changes in electron density across the conjugated system. |

The reactivity and optical properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between them, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity.

Electronic transitions, which can be observed using UV-Vis spectroscopy, typically involve the excitation of an electron from the HOMO to the LUMO. researchgate.net For cinnamates, the most prominent absorption is due to a π → π* transition within the conjugated system of the phenyl ring, the vinyl group, and the carboxylate group. researchgate.net Time-dependent DFT (TD-DFT) calculations are used to predict the wavelengths (λmax) of these transitions. researchgate.net The interaction with calcium is expected to cause a slight shift in the absorption maximum compared to cinnamic acid.

Prediction of Spectroscopic Parameters (IR, Raman, NMR) for Calcium Cinnamate

Molecular Dynamics (MD) Simulations of Calcium Cinnamate Interactions

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. mdpi.com An MD simulation for calcium cinnamate would model the movements and interactions of the ionic compound within a specific environment, such as in an aqueous solution or near a biological membrane. fortunejournals.comdiva-portal.org

These simulations can reveal:

Solvation Structure: How water molecules arrange themselves around the calcium ion and the hydrophobic phenyl and hydrophilic carboxylate parts of the cinnamate anions.

Ion Pairing: The stability of the calcium-cinnamate ion pair in solution and the dynamics of their association and dissociation.

Conformational Flexibility: How the cinnamate anions move and flex while coordinated to the calcium ion. diva-portal.org

Interactions with Biomolecules: MD simulations can be used to validate molecular docking results by showing the stability of a predicted ligand-protein complex over time, providing insight into how calcium cinnamate might interact with biological targets. fortunejournals.comfortunejournals.com

Quantum Chemical Investigations of Calcium-Cinnamate Bonding Characteristics

Quantum chemical methods allow for a detailed analysis of the chemical bonds within a molecule. For calcium cinnamate, the primary focus is on the nature of the interaction between the Ca²⁺ cation and the two cinnamate anions.

Analyses such as Natural Bond Orbital (NBO) or Quantum Theory of Atoms in Molecules (QTAIM) would be employed to characterize this bond. nih.gov These studies would likely confirm that the interaction is predominantly ionic. A QTAIM analysis would show a low electron density and a positive Laplacian at the bond critical point between the calcium and oxygen atoms, which are hallmarks of an ionic bond. NBO analysis would show a significant charge transfer from the oxygen atoms of the carboxylate groups to the calcium ion. This strong electrostatic interaction is responsible for the formation and stability of the salt.

In Silico Studies of Potential Biological Activities of Calcium Cinnamate (Mechanism-focused)

In silico methods, particularly molecular docking, are used to predict how a molecule might interact with a biological target, such as a protein or enzyme, and to hypothesize its mechanism of action. mdpi.comnih.gov While specific studies on calcium cinnamate are limited, research on cinnamic acid and its derivatives provides a strong foundation for predicting its potential activities. mdpi.comresearchgate.netbeilstein-journals.org The biologically active component is the cinnamate anion.

Molecular docking simulations can be performed to fit the cinnamate molecule into the binding site of various target proteins. The score from these simulations estimates the binding affinity. This approach has been used to explore the potential of cinnamates as:

Antimicrobial Agents: Docking studies have suggested that cinnamates can bind to essential enzymes in bacteria and fungi, such as histone deacetylases (e.g., caHOS2, caRPD3) in Candida albicans, potentially disrupting cellular processes. mdpi.comresearchgate.net

Anti-inflammatory Agents: Cinnamates have been investigated for their ability to inhibit enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2). nih.gov

Anticancer Agents: The interaction of cinnamates with targets like tubulin (disrupting microtubule formation) or protein kinases has been explored computationally. science.gov

Neuroprotective Agents: Cinnamate metabolites have been docked against targets relevant to Alzheimer's disease, such as acetylcholinesterase (AChE), to evaluate their potential for inhibiting plaque formation or modulating calcium signaling pathways. fortunejournals.comfortunejournals.com

Metabolic Regulators: Docking studies can explore interactions with receptors like peroxisome proliferator-activated receptors (PPARs), which are involved in regulating metabolism. Methyl cinnamate has been shown to activate the CaMKK2–AMPK signaling pathway, a mechanism that could be explored for the cinnamate anion itself. mdpi.comacs.org

Table 3: Potential Biological Targets for the Cinnamate Anion Identified Through In Silico Studies

This table lists potential protein targets for the cinnamate moiety based on molecular docking studies of various cinnamic acid derivatives. nih.govfortunejournals.commdpi.com| Potential Activity | Target Protein/Enzyme | Predicted Mechanism of Action |

|---|---|---|

| Antifungal (C. albicans) | Histone Deacetylases (caHOS2, caRPD3) | Inhibition of essential enzymes for fungal growth. |

| Antibacterial (S. aureus) | Fatty Acid Synthase (saFABH) | Disruption of bacterial cell wall synthesis. |

| Anti-inflammatory | Cyclooxygenase-2 (COX-2) | Inhibition of prostaglandin (B15479496) synthesis. |

| Neuroprotective | Acetylcholinesterase (AChE) | Inhibition of neurotransmitter breakdown. |

| Metabolic Regulation | PPARs, CaMKK2-AMPK pathway | Modulation of gene expression and signaling pathways related to metabolism. |

Advanced Materials Applications and Functional Research of Calcium Cinnamate Non Clinical Focus

Role of Calcium Cinnamate (B1238496) in Polymer Science and Composite Materials

Calcium cinnamate and its derivatives have emerged as valuable components in the formulation of polymer composites, offering enhancements in thermal stability, mechanical integrity, and biodegradability. Its multifaceted role stems from the reactivity of the cinnamate group and the stabilizing effect of the calcium ion.

One of the most researched applications of calcium cinnamate is as a thermal stabilizer, particularly for polyvinyl chloride (PVC). PVC is notoriously susceptible to thermal degradation at processing temperatures, releasing hydrochloric acid (HCl) in an autocatalytic "zipper-like" dehydrochlorination reaction. Heat stabilizers are essential additives to counteract this degradation.

Research has focused on incorporating the cinnamate anion into layered double hydroxide (B78521) (LDH) structures, specifically as cinnamate-intercalated calcium aluminum hydrotalcite (CaAl-cinnamate-LDHs). researchgate.netresearchgate.net This novel stabilizer demonstrates superior performance compared to conventional systems like Calcium Stearate (B1226849)/Zinc Stearate (CaSt₂/ZnSt₂). researchgate.netx-mol.com The primary mechanism of stabilization involves the effective absorption of HCl released during PVC degradation by the hydrotalcite structure. researchgate.netx-mol.com

Comprehensive testing has shown that PVC samples containing CaAl-cinnamate-LDHs exhibit exceptional long-term thermal stability and maintain better initial whiteness. researchgate.netx-mol.com For instance, while commercial stabilizers may lead to blackening within a shorter timeframe, the CaAl-cinnamate-LDHs/PVC composite did not completely blacken until 120 minutes of aging. researchgate.netx-mol.com Furthermore, these stabilizers show a synergistic effect when combined with zinc stearate (ZnSt₂), achieving a static thermal stabilization time of up to 40.5 minutes. researchgate.netx-mol.com The use of cinnamic acid, a natural and low-toxicity compound, positions calcium cinnamate-based stabilizers as a more eco-friendly alternative to traditional heavy metal stabilizers. x-mol.comatamanchemicals.com

Table 1: Performance Comparison of Thermal Stabilizers in PVC

| Stabilizer System | Key Performance Metrics | Reference |

|---|---|---|

| CaAl-cinnamate-LDHs | Superior initial whiteness and exceptional long-term thermal stability (no blackening until 120 min). Effectively absorbs HCl. | researchgate.netx-mol.com |